molecular formula C20H20ClN3O2S2 B14997602 N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

Cat. No.: B14997602
M. Wt: 434.0 g/mol
InChI Key: HLWDTIHNSDLAQI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide is a complex organic compound with a molecular formula of C20H20ClN3O2S2 and a molecular weight of 433.98 . This compound is of interest due to its unique structure, which includes a thieno[3,2-d][1,3]thiazin-2-yl moiety, a piperidine ring, and a chlorophenyl group. These structural features contribute to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d][1,3]thiazin-2-yl core. . The piperidine ring is then introduced through a cyclization reaction, followed by the attachment of the chlorophenyl group via a substitution reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thieno[3,2-d][1,3]thiazin-2-yl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may contribute to the compound’s ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-oxothieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2S2/c21-15-5-3-13(4-6-15)7-9-22-18(25)14-2-1-10-24(12-14)20-23-16-8-11-27-17(16)19(26)28-20/h3-6,8,11,14H,1-2,7,9-10,12H2,(H,22,25)

InChI Key

HLWDTIHNSDLAQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)S2)SC=C3)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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